N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-(phenylthio)acetamide
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . Acetamides are organic compounds that contain a carbonyl group (C=O) linked to nitrogen. They are derived from acetic acid and have the general formula CH3CONR2, where R can be a variety of groups.
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The acetamide group contains a carbonyl group (C=O) and an amine (NH2), which can participate in hydrogen bonding and other intermolecular interactions.Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The acetamide group can also participate in various reactions, such as hydrolysis and reduction .Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They are typically pale yellow liquids with a smell similar to pyridine .Future Directions
Thiazole derivatives are a promising area of research due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives and testing their biological activity. Additionally, studies could investigate the detailed mechanisms of action of these compounds .
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-10-15-11(8-17-10)7-14-13(16)9-18-12-5-3-2-4-6-12/h2-6,8H,7,9H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COZIFYUMRNKYOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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